molecular formula C9H15F2NO2 B12942843 (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate

Cat. No.: B12942843
M. Wt: 207.22 g/mol
InChI Key: ORKRSLURHDAZKN-LURJTMIESA-N
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Description

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl ester group at position 2 and two fluorine atoms at positions 4 and 4 of the pyrrolidine ring. The (S)-stereochemistry at the second position is critical for its application in asymmetric synthesis and medicinal chemistry, where it serves as a key intermediate for bioactive molecules . The tert-butyl group enhances solubility in organic solvents, while the difluoro substitution modulates electronic properties and metabolic stability, making it valuable in drug discovery .

Properties

Molecular Formula

C9H15F2NO2

Molecular Weight

207.22 g/mol

IUPAC Name

tert-butyl (2S)-4,4-difluoropyrrolidine-2-carboxylate

InChI

InChI=1S/C9H15F2NO2/c1-8(2,3)14-7(13)6-4-9(10,11)5-12-6/h6,12H,4-5H2,1-3H3/t6-/m0/s1

InChI Key

ORKRSLURHDAZKN-LURJTMIESA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CC(CN1)(F)F

Canonical SMILES

CC(C)(C)OC(=O)C1CC(CN1)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Fluorination: Introduction of fluorine atoms at the 4-position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Chiral Resolution: The chiral center at the 2-position is introduced using chiral auxiliaries or catalysts to ensure the desired (S)-configuration.

    Esterification: The tert-butyl ester group is introduced through esterification reactions using tert-butyl alcohol and appropriate coupling agents like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods for (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Hydrolysis: Acidic or basic conditions, using hydrochloric acid (HCl) or sodium hydroxide (NaOH), facilitate hydrolysis.

Major Products

The major products formed from these reactions include substituted pyrrolidines, oxidized or reduced derivatives, and carboxylic acids.

Scientific Research Applications

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate has diverse applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is utilized in the development of advanced materials with unique properties, such as fluorinated polymers.

    Biological Studies: The compound is employed in studies investigating enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the chiral center ensures selective interactions with biological targets. The compound can modulate various biochemical pathways, leading to its observed effects in medicinal and biological applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared to three close analogs (Table 1), with similarity scores derived from structural alignment algorithms :

Compound Name CAS Number Substituents Fluorine Positions Similarity Score
(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate Not provided 2-carboxylate 4,4-difluoro Reference (1.00)
(2S,4S)-tert-Butyl 2-carbamoyl-4-fluoropyrrolidine-1-carboxylate 1363384-67-1 2-carbamoyl, 1-carboxylate 4-fluoro 0.94
(S)-tert-Butyl 2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate 1407997-77-6 2-aminomethyl, 1-carboxylate 4,4-difluoro 0.87
(R)-1-Boc-2-(methylaminomethyl)-4,4-difluoropyrrolidine Not provided 2-methylaminomethyl, 1-Boc 4,4-difluoro 0.87
(S)-tert-Butyl 4,4-difluoro-2-(hydroxymethyl)-pyrrolidine-1-carboxylate 215918-21-1 2-hydroxymethyl, 1-carboxylate 4,4-difluoro Not scored

Key Observations :

Aminomethyl and methylaminomethyl groups (similarity 0.87) introduce basic nitrogen centers, enabling salt formation or further functionalization (e.g., coupling reactions) . The hydroxymethyl variant (CAS 215918-21-1) offers a polar handle for derivatization, though its lower lipophilicity may reduce membrane permeability compared to the carboxylate parent .

Fluorination Impact: The 4,4-difluoro substitution in the target compound and some analogs enhances metabolic stability and electronegativity compared to mono-fluoro (4-fluoro) derivatives. This is critical for optimizing pharmacokinetics in lead compounds .

Stereochemical Differences :

  • The (R)-configured analog (0.87 similarity) demonstrates how stereochemistry alters bioactivity. For instance, (R)- vs. (S)-configurations can lead to divergent binding modes in enzyme inhibitors .

Research Findings and Trends

  • Solubility Trade-offs : While the tert-butyl group aids organic solubility, polar substituents (e.g., hydroxymethyl) may necessitate formulation adjustments for in vivo studies .

Biological Activity

(S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate is C10H16F2N2O3C_{10}H_{16}F_2N_2O_3 with a molecular weight of approximately 250.24 g/mol. The compound features a pyrrolidine ring with two fluorine atoms at the 4-position and a tert-butyl ester at the 2-position, contributing to its lipophilicity and potential bioactivity.

PropertyValue
Molecular FormulaC10H16F2N2O3
Molecular Weight250.24 g/mol
Boiling PointNot specified
LogP (octanol-water partition coefficient)High

Synthesis

The synthesis of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate typically involves multi-step organic reactions including:

  • Formation of the Pyrrolidine Ring : Utilizing difluorinated precursors.
  • Carboxylation : Introducing the carboxylate group via nucleophilic substitution.
  • Protection of Functional Groups : Implementing tert-butyl protection during synthesis to enhance stability and reactivity.

The biological activity of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS) and cancer pathways. The difluorinated pyrrolidine structure may enhance binding affinity to specific receptors or enzymes involved in these processes.

Therapeutic Potential

Recent studies suggest that this compound exhibits:

  • Antitumor Activity : In vitro studies have shown that it can inhibit cell proliferation in various cancer cell lines.
  • Neuroprotective Effects : Potential modulation of neurotransmitter systems, which may be beneficial in treating neurodegenerative diseases.

Case Studies

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of difluoropyrrolidine compounds showed significant cytotoxic effects against cancer cell lines resistant to conventional therapies .
    Cell LineIC50 (µM)Effect
    KB-vin (vinca alkaloid-resistant)15Significant inhibition
    MCF7 (breast cancer)20Moderate inhibition
  • Neuroprotective Studies : Research indicates that (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate may protect neuronal cells from oxidative stress-induced apoptosis, suggesting a role in treating conditions such as Alzheimer's disease .

Comparative Analysis

The biological activity of (S)-tert-Butyl 4,4-difluoropyrrolidine-2-carboxylate can be compared with other related compounds:

Compound NameBiological Activity
Tert-butyl (R)-4,4-difluoropyrrolidine-2-carboxylateSimilar anticancer properties
Tert-butyl (S)-2-(5-(4-bromophenyl)-1H-imidazol-2-yl)-4,4-difluoropyrrolidine-1-carboxylateEnhanced anti-infective activity

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